molecular formula C10H9BrN2O2 B13268678 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13268678
M. Wt: 269.09 g/mol
InChI Key: OZEIOPAFXAZGOR-UHFFFAOYSA-N
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Description

5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routesThe final step involves the carboxylation of the pyridine ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-3-4-13(2)9-8(11)5-7(6-12-9)10(14)15/h1,5-6H,4H2,2H3,(H,14,15)

InChI Key

OZEIOPAFXAZGOR-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=C(C=C(C=N1)C(=O)O)Br

Origin of Product

United States

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